Rosiglitazone was first synthesized and introduced by GlaxoSmithKline under the brand name Avandia. Its development was part of a broader effort to create medications that enhance insulin sensitivity. The compound is derived from thiazolidinedione, a class of compounds known for their ability to modulate glucose metabolism.
Chemically, (+)-Rosiglitazone is classified as a thiazolidinedione and is characterized by its unique molecular structure that includes a thiazolidine ring. It is categorized as an antidiabetic agent and is often discussed in the context of metabolic syndrome and obesity-related complications.
The synthesis of (+)-Rosiglitazone involves several key steps, typically starting from commercially available precursors. A notable method includes the coupling reaction of 2-(N-methyl-N-(2-pyridyl) amino)ethanol with 4-fluorobenzaldehyde, which can be performed in dimethylformamide with sodium hydride as a base. This reaction has been optimized to yield high purity products, achieving yields as high as 88% under specific conditions .
The synthesis can be summarized in the following steps:
The molecular formula of (+)-Rosiglitazone is C17H17N3O3S, and its structure features a thiazolidine ring connected to a benzyl group with various substituents that enhance its biological activity.
(+)-Rosiglitazone can undergo various chemical reactions typical of thiazolidinediones, including:
The hydrogenation process typically involves the use of 20-30% palladium on charcoal at elevated pressures (5-6 atm) and temperatures (around 70 °C), achieving high yields while minimizing by-products .
(+)-Rosiglitazone exerts its effects primarily through activation of peroxisome proliferator-activated receptor gamma, which regulates genes involved in glucose and lipid metabolism. This activation leads to:
Clinical studies have demonstrated that treatment with rosiglitazone significantly improves glycemic control in patients with type 2 diabetes, evidenced by reductions in HbA1c levels .
Relevant analyses have shown that impurities in pharmaceutical formulations are minimal (below 0.1%), ensuring high purity necessary for clinical efficacy .
(+)-Rosiglitazone has been extensively studied not only for its antidiabetic properties but also for potential roles in:
Thiazolidinediones (TZDs) emerged in the 1980s as insulin-sensitizing agents targeting peroxisome proliferator-activated receptors (PPARs). Troglitazone, the first FDA-approved TZD (1996), was withdrawn due to hepatotoxicity, creating an urgent need for safer alternatives [1] [4]. Rosiglitazone (BRL49653), patented in 1987 and approved in 1999, represented a breakthrough with 30-fold higher binding affinity for PPARγ than pioglitazone [1] [5]. Its (±)-enantiomeric mixture was initially used therapeutically, though stereospecific studies later identified the (+)-enantiomer as the biologically active form. The drug’s mechanism diverged from insulin secretagogues (e.g., sulfonylureas) by enhancing peripheral glucose uptake via PPARγ activation in adipose tissue [1] [3]. Despite robust HbA1c reduction (1–2%), cardiovascular safety concerns led to stringent FDA restrictions in 2011 and European market suspension in 2010 [4] [9]. The RECORD trial (2009) and subsequent re-evaluations partially rehabilitated its status, but its decline underscored the need for PPARγ agonists with improved safety profiles [4] [9].
Table 1: Key Milestones in Thiazolidinedione Development
Year | Event | Significance |
---|---|---|
1987 | Rosiglitazone patented | Structural optimization of TZD core |
1996 | Troglitazone FDA-approved/withdrawn | First PPARγ agonist; withdrawn for hepatotoxicity |
1999 | Rosiglitazone FDA-approved | Launched as potent insulin sensitizer (Avandia®) |
2007 | Nissen meta-analysis published | Associated rosiglitazone with ↑ myocardial infarction risk |
2013 | FDA restrictions lifted | Based on re-evaluated clinical trial data |
(+)-Rosiglitazone’s bioactivity stems from its stereoselective interaction with the PPARγ ligand-binding domain (LBD). The compound exhibits a Kd of 40 nM and EC50 of 60 nM for PPARγ, with negligible activity at PPARα/δ subtypes even at 30 μM [7]. X-ray crystallography reveals that the thiazolidinedione head anchors to helix H3 via Tyr473, Ser289, and His323, while the pyridyl-N-methyl group occupies a hydrophobic cleft near helix H7 [8] [10]. This binding stabilizes the AF-2 helix (activation function-2), facilitating coactivator recruitment (e.g., CBP/p300) and transcriptional activation of insulin-sensitizing genes like GLUT4 and CAP [1] [5].
Distinct from full agonists like troglitazone, (+)-rosiglitazone modulates PPARγ phosphorylation. It inhibits cyclin-dependent kinase 5 (CDK5)-mediated phosphorylation at Ser273—a site linked to insulin resistance—without triggering extensive adipogenesis [10]. In 3T3-L1 adipocytes, it enhances glucose uptake (EC50 ~0.12–1.72 μM) but shows reduced adipogenic potential compared to (±)-rosiglitazone [7] [10]. This partial agonism is attributed to weaker coactivator binding (e.g., weaker TIF2 recruitment than rosiglitazone) and unique coregulator signatures [10].
Table 2: Structural and Functional Attributes of (+)-Rosiglitazone
Attribute | Characteristic | Functional Implication |
---|---|---|
Stereochemistry | (+)-Enantiomer | Selective PPARγ activation |
PPARγ Binding | Kd: 40 nM; EC50: 60 nM | High-affinity stabilization of LBD |
Key Binding Residues | Tyr473, Ser289, His323 | Critical for H-bond network with TZD head |
CDK5 Inhibition | Blocks Ser273 phosphorylation | Improves insulin sensitivity sans adipogenesis |
Adipogenesis Induction | Lower than (±)-rosiglitazone | Reduced lipid accumulation in vitro |
Emerging evidence positions (+)-rosiglitazone as a pleiotropic modulator of inflammation, atherosclerosis, and cellular metabolism. In rodent models of acute inflammation (carrageenan-induced paw edema/pleurisy), it suppressed NF-κB signaling, reducing:
These effects were abolished by the PPARγ antagonist BADGE, confirming receptor dependence [2]. Clinically, rosiglitazone lowered lipoprotein(a) by 6.7% (P<0.05) and C-reactive protein (CRP) by 24% (P<0.05) in hypertensive diabetics, indicating atheroprotection [6]. Its vascular benefits include:
Moreover, (+)-rosiglitazone preserves bone metabolism—a limitation of many TZDs. It minimally inhibits osteoblastogenesis compared to (±)-rosiglitazone, as evidenced by reduced suppression of Runx2 and osteocalcin in mesenchymal stem cells [10]. This divergent profile highlights its potential for repurposing in inflammatory and metabolic disorders beyond diabetes.
Table 3: Non-Glycemic Effects of (+)-Rosiglitazone in Experimental Models
Effect Category | Key Findings | Molecular Mechanism |
---|---|---|
Anti-Inflammatory | ↓ Pleural exudate volume, ↓ neutrophil influx | PPARγ-dependent inhibition of NF-κB/STAT signaling |
Vascular Protection | ↓ Carotid intimal thickness, ↑ LDL apoB ratio | Suppression of AT1R, TXS, and TXR expression |
Lipid Modulation | ↓ Lp(a), ↓ CRP, ↑ HDL functionality | Transcriptional regulation of APOA1/ABCG1 |
Bone Metabolism | Minimal inhibition of osteoblast differentiation | Attenuated repression of Runx2/osteocalcin genes |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7